molecular formula C18H14ClN5OS B2392091 7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-81-6

7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Katalognummer: B2392091
CAS-Nummer: 863500-81-6
Molekulargewicht: 383.85
InChI-Schlüssel: JBXPARDTDFTWRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. The structure features a 2-chlorobenzylthio group at position 7 and a 4-methoxyphenyl substituent at position 3 (Fig. 1). Its molecular formula is C₁₉H₁₅ClN₆OS, with a molecular weight of 410.88 g/mol. The 2-chlorobenzyl group enhances lipophilicity, while the 4-methoxyphenyl moiety may influence electronic properties and binding affinity to biological targets .

Eigenschaften

IUPAC Name

7-[(2-chlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-25-14-8-6-13(7-9-14)24-17-16(22-23-24)18(21-11-20-17)26-10-12-4-2-3-5-15(12)19/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXPARDTDFTWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=C4Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving amidines and β-diketones.

    Introduction of Substituents: The 2-chlorobenzylthio and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions, where the triazolopyrimidine core reacts with 2-chlorobenzyl chloride and 4-methoxyphenyl thiol, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the 2-chlorobenzylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the design of derivatives with improved pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substituents at positions 3, 5, and 7 of the triazolo[4,5-d]pyrimidine core. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-(4-Methoxyphenyl), 7-(2-chlorobenzylthio) C₁₉H₁₅ClN₆OS 410.88 High lipophilicity; potential kinase inhibition
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine () 3-Benzyl, 5-propylthio, 7-piperazinyl C₂₀H₂₁N₇S 392.17 Improved solubility due to piperazine; 90% synthetic yield
7-(1,3-Benzothiazol-2-ylsulfanyl)-3-(2-chlorobenzyl)-3H-triazolo[4,5-d]pyrimidine () 7-Benzothiazolylsulfanyl, 3-(2-chlorobenzyl) C₁₉H₁₃ClN₆S₂ 440.95 Enhanced π-π stacking; inhibitor of xanthine dehydrogenase
3-(4-Fluorophenyl)-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine Hydrochloride () 3-(4-Fluorophenyl), 7-piperazinyl C₁₄H₁₅ClFN₇ 335.77 Fluorine improves metabolic stability; 98% purity
7h: (1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol () 3-Cyclopentane-triol, 7-amino, 5-propylthio C₁₇H₂₄N₆O₃S 400.47 Polar cyclopentane group enhances aqueous solubility; antiplatelet activity

Toxicity and Pharmacokinetics

  • Low-Toxicity Analogues : highlights 3-alkyl/aryl derivatives with minimal toxicity, making them suitable for long-term therapeutic use .
  • Chlorinated Derivatives : Compounds like A636397 () have high similarity scores (0.93) to the target compound but may require careful toxicity profiling due to halogenated groups .

Notes

Contradictions in Toxicity : While reports low toxicity for some analogues, chlorinated derivatives () may require additional safety studies .

Synthetic Challenges : Piperazine-containing compounds () show higher yields but may require complex purification steps.

Biological Data Gaps: Limited in vivo data are available for the target compound; prioritization of pharmacokinetic studies is recommended.

Biologische Aktivität

The compound 7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse research studies.

Synthesis

The synthesis of triazolo-pyrimidines typically involves multi-step reactions that can include nucleophilic substitution and cyclization processes. The specific compound can be synthesized through methods that involve the reaction of 2-chlorobenzyl thiol with appropriate pyrimidine precursors under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidines. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds often range from 14.5 µM to 71.8 µM when compared to standard chemotherapeutics like doxorubicin .

Table 1. Cytotoxicity Data for Related Triazolo-Pyrimidines

CompoundCell LineIC50 (µM)Reference
10bMCF-719.4 ± 0.22
10eMCF-714.5 ± 0.30
DoxorubicinMCF-740.0 ± 3.9
4cMDA-MB-23117.83
4jMCF-719.73

The mechanism of action for triazolo-pyrimidines often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies suggest that these compounds may interact with targets such as EGFR and PI3K, which are critical in cancer biology .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the aromatic rings significantly influence the biological activity of triazolo-pyrimidines. For example:

  • Substituents : The presence of electron-donating groups such as methoxy enhances cytotoxicity.
  • Aryl Moieties : Larger and more lipophilic groups tend to improve activity against cancer cell lines.

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

  • Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines : These derivatives exhibited potent anticancer activity with IC50 values significantly lower than standard treatments .
  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various triazolo-pyrimidine derivatives on normal human skin cells (BJ-1), revealing a safer profile for some compounds compared to doxorubicin .

Q & A

Q. What are the common synthetic routes for 7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Core Formation : Cyclization of precursors (e.g., substituted hydrazines and isothiocyanates) under nitrogen to form the triazolopyrimidine core .
  • Substituent Introduction : Thiolation at the 7-position using 2-chlorobenzyl thiol and alkylation at the 3-position with 4-methoxybenzyl halides.
  • Oxidation/Reduction : Controlled use of oxidizing agents (e.g., m-chloroperbenzoic acid) or reducing agents (e.g., NaBH4) to stabilize reactive intermediates .

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Temperature : Cyclization steps often require 60–80°C for optimal ring closure .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) achieves >95% purity .

Q. Which spectroscopic methods are critical for structural validation of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for triazolopyrimidine core) and methoxy groups (δ ~3.8 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O) and quaternary carbons in the fused ring system .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 428.87) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the triazolopyrimidine core and substituents .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Enzyme Inhibition :
    • Kinase inhibition assays (e.g., ADP-Glo™ for P2Y12 receptor antagonism, inspired by Ticagrelor analogs) .
    • IC50 determination via fluorescence-based enzymatic assays .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in reported biological activity data?

  • Substituent Optimization :
    • Replace 2-chlorobenzyl with 2-fluorobenzyl to enhance metabolic stability (fluorine’s electron-withdrawing effect) .
    • Modify the 4-methoxyphenyl group to 4-ethoxyphenyl for improved lipophilicity (clogP analysis) .
  • Mechanistic Studies :
    • Molecular Docking : Compare binding modes with kinase targets (e.g., using AutoDock Vina) to explain variance in IC50 values .
    • SAR Analysis : Correlate substituent electronegativity (Hammett constants) with activity trends .

Q. What strategies mitigate low yields in the final coupling step of synthesis?

  • Catalyst Screening : Pd(PPh3)4 or CuI for Suzuki-Miyaura coupling of aryl groups .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 15–20% yield improvement .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .

Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic data?

  • Metabolic Profiling :
    • LC-MS/MS to identify phase I metabolites (e.g., sulfoxidation at the thioether group) .
    • CYP450 inhibition assays to assess drug-drug interaction risks .
  • Formulation Adjustments :
    • Nanoemulsions or cyclodextrin complexes to enhance oral bioavailability .
    • LogD optimization (target 1.5–3.0) for blood-brain barrier penetration in CNS applications .

Q. What computational tools validate the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations :
    • Simulate binding stability (RMSD <2 Å) with P2Y12 receptor over 100 ns trajectories .
  • QSAR Models :
    • Train models using descriptors like topological polar surface area (TPSA) to predict absorption .
  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to assess redox stability during storage .

Q. How do crystallization conditions impact polymorph formation?

  • Solvent Screening : Ethanol/water mixtures favor Form I (monoclinic), while acetone yields Form II (triclinic) .
  • Temperature Gradients : Slow cooling (0.5°C/min) reduces defects, confirmed by PXRD .
  • Additives : Seed crystals or surfactants (e.g., PEG-400) suppress undesired hydrates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.